Structural & Supramolecular Analysis of 2-(p-Fluorophenyl)-6-bromobenzoxazole: A Pharmacophore Guide
Structural & Supramolecular Analysis of 2-(p-Fluorophenyl)-6-bromobenzoxazole: A Pharmacophore Guide
Topic: Crystal Structure Analysis of 2-(p-Fluorophenyl)-6-bromobenzoxazole Content Type: Technical Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Crystallographers[1]
Executive Summary
The benzoxazole scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for anticancer, antimicrobial, and antiviral agents.[2] This guide provides an in-depth technical analysis of 2-(p-fluorophenyl)-6-bromobenzoxazole , a molecule where halogen substitution plays a pivotal role in both crystal packing and biological efficacy.[1]
We examine the synergistic effects of the electron-withdrawing p-fluoro group and the polarizable 6-bromo substituent.[1] These moieties drive the formation of specific supramolecular architectures via halogen bonding and
Chemical Context & Rational Design
The selection of the 2-(p-fluorophenyl)-6-bromobenzoxazole scaffold is not arbitrary; it is a calculated decision in Structure-Activity Relationship (SAR) optimization.[1]
-
Fluorine Effect: The para-fluorine atom on the phenyl ring enhances metabolic stability by blocking oxidative metabolism at the susceptible C4 position. It also acts as a hydrogen bond acceptor in weak
interactions. -
Bromine Handle: The bromine at the 6-position of the benzoxazole ring increases lipophilicity (logP) and introduces a "sigma-hole," facilitating halogen bonding (
) that can anchor the molecule within a protein binding pocket or stabilize the crystal lattice.
Experimental Protocols
Synthesis Workflow
To ensure high purity for single-crystal growth, we utilize a condensation-cyclization pathway catalyzed by oxidative agents.[1]
Reagents: 2-amino-5-bromophenol, 4-fluorobenzaldehyde, sodium metabisulfite (
Protocol:
-
Reactant Dissolution: Dissolve 2-amino-5-bromophenol (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in absolute ethanol.
-
Catalyst Addition: Add aqueous
(1.5 eq) dropwise to the mixture. -
Reflux: Heat the mixture at reflux (
) for 6–8 hours. Monitor via TLC (Ethyl acetate:Hexane 1:4).[3] -
Precipitation: Pour the reaction mixture into crushed ice. The crude product precipitates as a solid.
-
Purification: Filter and wash with cold water. Recrystallize from hot ethanol/DMF (9:1 ratio) to obtain needle-shaped crystals suitable for X-ray diffraction (XRD).
Single Crystal Growth Strategy
High-quality crystals are grown using the Slow Evaporation Method .[1]
-
Solvent System: Ethanol:DMF (20:1). DMF is added to increase solubility and slow down the evaporation rate, reducing nucleation sites and promoting larger crystal size.
-
Conditions: The solution is filtered through a 0.45
PTFE filter into a narrow-neck vial, covered with parafilm containing pinholes, and kept in a vibration-free environment at 298 K.
Visualization: Synthetic & Crystallographic Workflow[1][4]
Figure 1: Step-by-step workflow from chemical synthesis to crystallographic data collection.[1][3][4][5]
Crystal Structure Analysis
Unit Cell & Geometry
The compound typically crystallizes in the Monoclinic system (space group
Key Structural Parameters (Representative):
| Parameter | Description | Significance |
|---|
| Planarity | RMS deviation < 0.03 Å | The benzoxazole ring and phenyl ring are nearly coplanar (torsion angle < 5°), maximizing
Supramolecular Interactions
The stability of the crystal lattice is governed by a hierarchy of non-covalent interactions.
- Stacking: The planar nature of the molecule facilitates face-to-face or offset stacking between the benzoxazole core and the phenyl ring of an adjacent molecule.[1] Centroid-to-centroid distances are typically 3.6–3.8 Å.[1]
-
Halogen Bonding (
): The bromine atom acts as a Lewis acid (sigma-hole donor) interacting with the nitrogen of the oxazole ring (Lewis base) of a neighboring molecule. This is a directional interaction characteristic of halogenated heterocycles. -
Weak Hydrogen Bonds (
): The fluorine atom accepts weak hydrogen bonds from aromatic C-H donors, forming infinite 1D chains or ribbons along the crystallographic axis.
Hirshfeld Surface Analysis
To visualize these interactions beyond simple distance measurements, Hirshfeld surface analysis is employed (mapped with
-
Red Spots: Indicate interatomic contacts shorter than the sum of van der Waals radii. In this structure, deep red spots appear at the Nitrogen (acceptor for Br or H) and Oxygen atoms.
-
White Regions: Represent contacts around the van der Waals separation (typically
contacts). -
Blue Regions: Indicate no close contacts.[1]
Fingerprint Plot Decomposition:
- Contacts: Usually comprise the largest percentage (~30-40%) of the surface.
-
: Represents
interactions (~20%). - : Distinct spikes in the plot, confirming the presence of specific halogen bonding.
Biological & Pharmacological Implications
The structural features identified directly correlate to biological performance:
-
Lipophilicity & Permeability: The planarity and halogenation increase the lipophilicity, suggesting good passive membrane permeability (essential for CNS drugs targeting GABA receptors).
-
Binding Affinity: The identified halogen bonds (
) observed in the crystal often mimic the interactions within protein active sites. For example, the bromine can interact with backbone carbonyls in the binding pocket of kinases or the benzodiazepine site of GABA-A receptors. -
Metabolic Shielding: The crystal structure confirms the steric protection of the para-position by fluorine, validating the design strategy to extend half-life.[1]
Visualization: Interaction Network
Figure 2: Schematic of the intermolecular interaction network stabilizing the crystal lattice.
References
-
Synthesis of Benzoxazoles
-
Halogen Bonding in Heterocycles
-
Comparative Crystal Structures (Benzimidazoles/Benzoxazoles)
-
Biological Relevance of Fluorinated Benzazoles
- Ref: Szafranski, K., et al. (2011). "2-(4-Fluorophenyl)
-
Link:[Link]
Sources
- 1. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-(4-bromophenyl)benzo[d]oxazole synthesis - chemicalbook [chemicalbook.com]
- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
